molecular formula C92H149N25O26S2 B141203 t-Butyl-cys(18)-cgrp (19-37) CAS No. 137908-73-7

t-Butyl-cys(18)-cgrp (19-37)

Cat. No.: B141203
CAS No.: 137908-73-7
M. Wt: 2085.5 g/mol
InChI Key: WATQXYHVKWACLE-XACTVAOOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

t-Butyl-cys(18)-cgrp (19-37) is a synthetic peptide derived from the calcitonin gene-related peptide. Calcitonin gene-related peptide is a 37-amino acid neuropeptide that plays a significant role in various physiological processes, including vasodilation and nociception. This specific fragment, calcitonin gene-related peptide (19-37), t-butyl-cys(18)-, is modified to enhance its stability and functionality for research and therapeutic purposes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of calcitonin gene-related peptide (19-37), t-butyl-cys(18)- typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The t-butyl-cys(18) modification is introduced during the synthesis to protect the cysteine residue and enhance the peptide’s stability .

Industrial Production Methods

Industrial production of calcitonin gene-related peptide (19-37), t-butyl-cys(18)- follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers and high-performance liquid chromatography (HPLC) are commonly used to ensure high purity and yield of the final product .

Chemical Reactions Analysis

Types of Reactions

t-Butyl-cys(18)-cgrp (19-37) can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include disulfide-bonded dimers, reduced peptides with free thiols, and peptide analogs with modified amino acid sequences .

Mechanism of Action

t-Butyl-cys(18)-cgrp (19-37) exerts its effects by binding to the calcitonin receptor-like receptor (CLR) and receptor activity-modifying protein 1 (RAMP1). This interaction activates intracellular signaling pathways, including the cyclic adenosine monophosphate (cAMP) pathway, leading to various physiological responses such as vasodilation and modulation of pain perception .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

t-Butyl-cys(18)-cgrp (19-37) is unique due to its specific amino acid sequence and t-butyl-cys(18) modification, which enhances its stability and functionality for research and therapeutic applications. This makes it a valuable tool for studying peptide-receptor interactions and developing peptide-based therapeutics .

Properties

CAS No.

137908-73-7

Molecular Formula

C92H149N25O26S2

Molecular Weight

2085.5 g/mol

IUPAC Name

(2S)-N-[(2S)-1-[[(2S)-1-[(2S)-2-[[(2S,3R)-1-[[(2S)-4-amino-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-methyl-1-oxobutan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[2-[[2-[[(2S)-2-[[(2R)-2-amino-3-tert-butylsulfanylpropanoyl]amino]-3-hydroxypropanoyl]amino]acetyl]amino]acetyl]amino]-4-methylsulfanylbutanoyl]amino]-3-methylbutanoyl]amino]hexanoyl]amino]-3-hydroxypropanoyl]amino]butanediamide

InChI

InChI=1S/C92H149N25O26S2/c1-47(2)71(88(140)101-42-70(126)104-63(44-119)85(137)105-55(28-19-21-32-93)79(131)102-50(7)76(128)107-58(75(98)127)36-52-24-15-13-16-25-52)113-84(136)61(39-67(97)123)110-90(142)74(51(8)121)116-87(139)65-30-23-34-117(65)91(143)73(49(5)6)115-83(135)59(37-53-26-17-14-18-27-53)108-82(134)60(38-66(96)122)109-86(138)64(45-120)112-80(132)56(29-20-22-33-94)106-89(141)72(48(3)4)114-81(133)57(31-35-144-12)103-69(125)41-99-68(124)40-100-78(130)62(43-118)111-77(129)54(95)46-145-92(9,10)11/h13-18,24-27,47-51,54-65,71-74,118-121H,19-23,28-46,93-95H2,1-12H3,(H2,96,122)(H2,97,123)(H2,98,127)(H,99,124)(H,100,130)(H,101,140)(H,102,131)(H,103,125)(H,104,126)(H,105,137)(H,106,141)(H,107,128)(H,108,134)(H,109,138)(H,110,142)(H,111,129)(H,112,132)(H,113,136)(H,114,133)(H,115,135)(H,116,139)/t50-,51+,54-,55-,56-,57-,58-,59-,60-,61-,62-,63-,64-,65-,71-,72-,73-,74-/m0/s1

InChI Key

WATQXYHVKWACLE-XACTVAOOSA-N

SMILES

CC(C)C(C(=O)NC(CCCCN)C(=O)NC(CO)C(=O)NC(CC(=O)N)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(C(C)C)C(=O)N2CCCC2C(=O)NC(C(C)O)C(=O)NC(CC(=O)N)C(=O)NC(C(C)C)C(=O)NCC(=O)NC(CO)C(=O)NC(CCCCN)C(=O)NC(C)C(=O)NC(CC3=CC=CC=C3)C(=O)N)NC(=O)C(CCSC)NC(=O)CNC(=O)CNC(=O)C(CO)NC(=O)C(CSC(C)(C)C)N

Isomeric SMILES

C[C@H]([C@@H](C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](C(C)C)C(=O)NCC(=O)N[C@@H](CO)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](C)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N)NC(=O)[C@@H]2CCCN2C(=O)[C@H](C(C)C)NC(=O)[C@H](CC3=CC=CC=C3)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CO)NC(=O)[C@H](CCCCN)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCSC)NC(=O)CNC(=O)CNC(=O)[C@H](CO)NC(=O)[C@H](CSC(C)(C)C)N)O

Canonical SMILES

CC(C)C(C(=O)NC(CCCCN)C(=O)NC(CO)C(=O)NC(CC(=O)N)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(C(C)C)C(=O)N2CCCC2C(=O)NC(C(C)O)C(=O)NC(CC(=O)N)C(=O)NC(C(C)C)C(=O)NCC(=O)NC(CO)C(=O)NC(CCCCN)C(=O)NC(C)C(=O)NC(CC3=CC=CC=C3)C(=O)N)NC(=O)C(CCSC)NC(=O)CNC(=O)CNC(=O)C(CO)NC(=O)C(CSC(C)(C)C)N

Key on ui other cas no.

137908-73-7

sequence

XSGGMVKSNFVPTNVGSKAF

Synonyms

(But-Cys18)(19-37)-fragment betaCGRP
betaCGRP (19-37), t-butyl-Cys(18)-
calcitonin gene-related peptide (19-37), t-butyl-Cys(18)-
calcitonin gene-related peptide (19-37), t-butyl-cysteine(18)-
t-butyl-Cys(18)-CGRP (19-37)

Origin of Product

United States

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